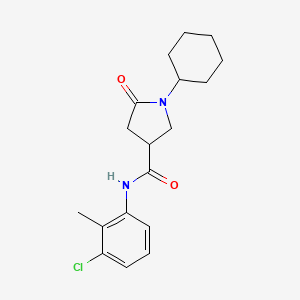
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide, also known as ETPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide involves its ability to interact with specific molecular targets in cells. It has been found to inhibit the activity of enzymes, such as caspases and acetylcholinesterase, which are involved in the regulation of cell death and neurotransmission, respectively. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has also been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative diseases. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has also been found to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive and motor functions.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has also been found to have low toxicity, making it a suitable candidate for further research. However, one limitation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to explore its mechanism of action in more detail, including its interaction with specific molecular targets in cells. Additionally, further research is needed to optimize the synthesis method of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide and to develop more efficient methods for its administration in vivo.
Conclusion:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has a unique mechanism of action, involving its ability to interact with specific molecular targets in cells. It has various biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide, including investigating its potential therapeutic applications in other diseases and exploring its mechanism of action in more detail.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has shown promising results in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-thienyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease, and to protect dopaminergic neurons, which are affected in Parkinson's disease.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-3-11-14-15-12(18-11)13-10(16)7-6-9-5-4-8(2)17-9/h4-5H,3,6-7H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSPTZDJKOQQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCC2=CC=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4238295.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4238296.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4238297.png)
![3,4-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4238313.png)


![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]cyclopropanecarboxamide](/img/structure/B4238326.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide](/img/structure/B4238327.png)
![6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4238335.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4238363.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4238370.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4238371.png)